N-(2-aminophenyl)-4-tert-butylbenzamide
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Overview
Description
N-(2-aminophenyl)-4-tert-butylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and a tert-butyl group attached to a benzamide core
Mechanism of Action
Target of Action
N-(2-aminophenyl)-4-tert-butylbenzamide is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a family of enzymes responsible for the epigenetic regulation of histone and more than 50 non-histone proteins . They play a crucial role in gene expression, and their dysregulation can lead to various diseases, including cancer .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their enzymatic activity . The inhibition of HDACs leads to an increase in the acetylation levels of histones, which in turn results in the modulation of gene expression . This can lead to the suppression of tumor growth and induction of cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDACs, this compound increases the acetylation of histones, leading to changes in chromatin structure and gene expression . This can affect various downstream effects, including cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by this compound can lead to various molecular and cellular effects. These include the induction of cell cycle arrest, apoptosis, and the suppression of tumor growth . In cellular assays, this compound has shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect its efficacy and stability . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-tert-butylbenzamide typically involves the reaction of 2-aminophenylamine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-aminophenyl)-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: Lacks the tert-butyl group, which can affect its chemical properties and biological activity.
4-tert-butylbenzamide: Lacks the aminophenyl group, which can influence its reactivity and applications.
N-(2-aminophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Uniqueness
N-(2-aminophenyl)-4-tert-butylbenzamide is unique due to the presence of both the aminophenyl and tert-butyl groups, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. The aminophenyl group allows for various chemical modifications, making it a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
N-(2-aminophenyl)-4-tert-butylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQREGTGZRIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360659 |
Source
|
Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219492-28-1 |
Source
|
Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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